Fmoc-4-methyl-DL-tryptophan chemical properties
Fmoc-4-methyl-DL-tryptophan chemical properties
An In-depth Technical Guide to the Chemical Properties and Application of Fmoc-4-methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-methyl-DL-tryptophan is a synthetically modified, non-proteinogenic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). It belongs to a class of specialized reagents used by researchers to design and construct novel peptides with tailored properties. The molecule incorporates two key features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group at the 4-position of the tryptophan indole ring.
The Fmoc group provides a base-labile protecting element, making it central to the most widely used orthogonal synthesis strategy in modern peptide chemistry.[1][] The 4-methyl substitution on the indole side chain is not merely a passive modification; it introduces distinct steric and electronic properties. This modification can enhance the hydrophobicity of the resulting peptide, influence its secondary structure, and modulate its interaction with biological targets, making it a valuable tool for drug discovery and protein engineering.[3]
This guide provides a comprehensive overview of the core chemical properties of Fmoc-4-methyl-DL-tryptophan, offers field-proven insights into its application in SPPS, and presents a detailed experimental protocol for its successful incorporation into a target peptide sequence.
Part 1: Physicochemical and Spectroscopic Properties
The foundational characteristics of Fmoc-4-methyl-DL-tryptophan dictate its handling, reactivity, and analytical profile. These properties are essential for experimental design and quality control.
Core Chemical Data
A summary of the key quantitative data for Fmoc-4-methyl-DL-tryptophan is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [4][5][6] |
| Molecular Weight | 440.5 g/mol | [4][5][6] |
| CAS Number | 1219279-39-6 | [6][7][8][9] |
| Appearance | White to off-white solid or powder | [10] |
| Storage Conditions | Store refrigerated at 2°C to 8°C, protect from light and moisture. | [10][11][12] |
Solubility and Stability
Like most Fmoc-protected amino acids, Fmoc-4-methyl-DL-tryptophan exhibits high solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). It has limited solubility in water and non-polar solvents.
The molecule's stability is governed by its two primary functional groups. The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines like piperidine, which is the cornerstone of its utility in SPPS.[][13] The indole ring, while relatively stable, can be susceptible to oxidation or electrophilic attack during the final acid-mediated cleavage step if not properly managed with scavengers.[14]
Expected Spectroscopic Profile
While specific spectra for this exact compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on well-understood principles and data from analogous structures like Fmoc-L-tryptophan.[15][16]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be complex but highly characteristic. Key expected signals include:
-
Fmoc Group: A series of multiplets in the aromatic region (approx. 7.2-7.9 ppm) corresponding to the eight protons of the fluorenyl ring system. A characteristic doublet and multiplet for the CH and CH₂ protons of the 9-position linker.
-
Tryptophan Backbone: Signals for the α-proton (Cα-H) and the two β-protons (Cβ-H₂).
-
Indole Ring: Distinct signals for the protons on the indole ring, with their chemical shifts influenced by the 4-methyl group. The N-H proton of the indole will appear as a broad singlet.
-
4-Methyl Group: A sharp singlet in the aliphatic region (approx. 2.2-2.5 ppm) corresponding to the three methyl protons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the identity and purity of the compound. In electrospray ionization (ESI) mode, the molecule would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at an m/z of approximately 441.18. Other common adducts such as [M+Na]⁺ may also be observed. Fragmentation analysis (MS/MS) would show characteristic losses, such as the cleavage of the Fmoc group.[17][18][19]
Part 2: The Role of Fmoc-4-methyl-DL-tryptophan in Peptide Synthesis
The choice to incorporate a modified amino acid like Fmoc-4-methyl-DL-tryptophan is driven by the desire to create peptides with novel functionalities.
Causality of Use: The Impact of 4-Methyl Substitution
-
Enhanced Hydrophobicity: The addition of a methyl group to the indole ring significantly increases the hydrophobicity of the tryptophan side chain. When incorporated into a peptide, this can enhance its ability to interact with hydrophobic pockets in target proteins or to partition into lipid membranes.
-
Steric Influence: The methyl group at the 4-position introduces steric bulk, which can restrict the conformational freedom of the peptide backbone in its vicinity. This can be strategically used to stabilize specific secondary structures, such as β-turns or helical folds, which may be critical for biological activity.
-
Modulation of Electronic Properties: The methyl group is an electron-donating group, which slightly alters the electron density of the indole ring system. This can influence cation-π interactions and hydrogen bonding capabilities, potentially fine-tuning the binding affinity and selectivity of the peptide for its receptor.
The Principle of Orthogonal Protection in Fmoc-SPPS
The success of Fmoc-based SPPS hinges on an "orthogonal" protection strategy. This means that different classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others.[][14] Fmoc-4-methyl-DL-tryptophan is a perfect embodiment of this principle.
-
Nα-Fmoc Group: Removed by a base (e.g., 20% piperidine in DMF). This is a mild deprotection that occurs at every cycle of amino acid addition.
-
Side-Chain Groups (e.g., tBu, Boc, Trt): Removed by an acid (e.g., Trifluoroacetic acid - TFA). This is performed only once, at the very end of the synthesis.
-
Resin Linker: Also cleaved by acid (TFA) during the final step.
This orthogonality ensures that the peptide chain can be assembled in a controlled, stepwise manner and that sensitive side chains remain protected until the final cleavage step.
Caption: Logic of the orthogonal protection strategy in Fmoc-SPPS.
Part 3: Experimental Protocol for Incorporation
This section provides a self-validating, step-by-step methodology for coupling Fmoc-4-methyl-DL-tryptophan during a standard manual SPPS workflow. The protocol assumes a synthesis scale of 0.1 mmol on a rink amide resin.
Workflow Diagram: Single Coupling Cycle
Caption: Experimental workflow for a single SPPS coupling cycle.
Step-by-Step Methodology
Reagents & Materials:
-
Peptide synthesis vessel
-
Resin-bound peptide with a free N-terminal Fmoc group
-
Fmoc-4-methyl-DL-tryptophan
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HCTU (or equivalent), N,N-Diisopropylethylamine (DIPEA)
-
Solvents: High-purity DMF
-
Washing Solvents: Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon) for agitation
Protocol:
-
Resin Swelling (Pre-Step):
-
Action: Place the resin (e.g., 0.1 mmol) in the synthesis vessel. Add DMF to cover the resin completely and allow it to swell for at least 30-60 minutes with gentle agitation.
-
Causality: Swelling the polystyrene resin is critical. It opens up the polymer matrix, ensuring that all reactive sites are accessible to reagents and improving reaction kinetics.
-
-
Fmoc Deprotection:
-
Action: Drain the DMF. Add the deprotection solution (20% piperidine in DMF, ~10 mL/g of resin) and agitate for 3 minutes. Drain. Add a fresh aliquot of deprotection solution and agitate for an additional 7-10 minutes.[20]
-
Causality: The first, short treatment removes the majority of the Fmoc group, which exists as a dibenzofulvene-piperidine adduct. The second, longer treatment ensures the complete removal of any remaining Fmoc groups, driving the reaction to completion.
-
-
Washing:
-
Action: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times, ~10 mL/g each time).
-
Causality: This is a critical self-validating step. It completely removes residual piperidine and the cleaved Fmoc adduct. Any remaining piperidine, being basic, would neutralize the subsequent coupling reagents and prevent the reaction from proceeding.
-
-
Amino Acid Activation (Performed in a separate vial while resin is washing):
-
Action: Dissolve Fmoc-4-methyl-DL-tryptophan (4 equivalents relative to resin loading, e.g., 0.4 mmol) and HCTU (3.95 equivalents) in a minimal amount of DMF. Add DIPEA (8 equivalents). The solution should change color (typically to yellow). Allow to pre-activate for 1-2 minutes.
-
Causality: HCTU is a highly efficient coupling agent that reacts with the carboxylic acid of the Fmoc-amino acid to form a reactive ester. This active species, not the amino acid itself, readily reacts with the free amine on the resin. DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
-
Coupling Reaction:
-
Action: Drain the final DMF wash from the resin. Immediately add the pre-activated amino acid solution to the resin. Agitate with inert gas for 1-2 hours.
-
Causality: The exposed N-terminal amine on the resin-bound peptide acts as a nucleophile, attacking the activated carboxyl group of the Fmoc-4-methyl-DL-tryptophan to form a new peptide bond.
-
-
Post-Coupling Wash:
-
Action: Drain the coupling solution. Wash the resin with DMF (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
-
Causality: This wash prepares the resin for the next cycle, ensuring that the subsequent deprotection step is not contaminated with leftover activation agents. A final wash with DCM can help shrink the resin and ensure complete removal of DMF if desired.
-
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Royal Society of Chemistry. Supplementary Material: H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]
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AnaSpec, Inc. Fmoc-6-methyl-DL-tryptophan - 100 mg. AnaSpec, Inc. [Link]
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Junk, L., Ullrich, A., & Kazmaier, U. Synthesis of Modified Tryptophan Derivatives. Institute of Organic Chemistry, Saarland University. [Link]
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Next Peptide. N-Fmoc-4-methyl-DL-tryptophan. Next Peptide. [Link]
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ChemWhat. Fmoc-4-methyl-DL-tryptophan. ChemWhat. [Link]
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Medina-Mascorro, M., et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
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Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
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RSC Publishing. Analysis of tryptophan metabolites and related compounds in human and murine tissue. Royal Society of Chemistry. [Link]
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MDPI. LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. MDPI. [Link]
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MDPI. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS). MDPI. [Link]
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